

A Technical Deep Dive into the Preclinical Pharmacology and Toxicology of Drisapersen

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For Researchers, Scientists, and Drug Development Professionals

Drisapersen (formerly PRO051/GSK2402968), an antisense oligonucleotide, was a pioneering therapeutic candidate for Duchenne muscular dystrophy (DMD) designed to induce skipping of exon 51 in the dystrophin pre-mRNA. While its clinical development was ultimately halted, a wealth of preclinical data underpins its mechanism of action and safety profile. This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of **Drisapersen**, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Core Pharmacology: Mechanism of Action and Efficacy

Drisapersen is a 20-base pair antisense oligonucleotide with a 2'-O-methyl-substituted ribose backbone and phosphorothioate internucleotide linkages (2'-OMePS AON).[1][2] Its primary pharmacological effect is to bind to a specific sequence within exon 51 of the dystrophin premRNA, thereby modulating the splicing process to exclude this exon from the mature mRNA transcript.[2][3] For DMD patients with specific mutations, this targeted exon skipping can restore the reading frame, leading to the production of a truncated but partially functional dystrophin protein.[4]

Preclinical Efficacy in Animal Models



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The efficacy of **Drisapersen** in promoting exon 51 skipping and restoring dystrophin production was evaluated in various preclinical models, most notably the mdx mouse model, which harbors a nonsense mutation in the murine dystrophin gene, and humanized DMD mouse models.

Table 1: Summary of Preclinical Efficacy of **Drisapersen** in the mdx Mouse Model



Parameter	Animal Model	Dose and Administration	Key Findings	Reference(s)
Exon Skipping	mdx mice	200 mg/kg/week (subcutaneous) for 8 weeks	Dose-dependent induction of exon 23 skipping (murine equivalent of human exon 51 targeted therapy).	[2]
Dystrophin Restoration	mdx mice	Single intramuscular injection (0.8 mg)	Restoration of dystrophin expression to 10% of normal levels in three out of four treated mice after 4 weeks.	[2]
Functional Improvement	mdx mice	200 mg/kg/week for 8 weeks	Greater therapeutic effect on dystrophin production, reduction in serum creatine kinase, and improved rotarod test function in animals with a more severe phenotype.	[2]

In Vitro Exon Skipping Efficiency

Studies in cultured human muscle cells demonstrated the ability of **Drisapersen** to induce exon 51 skipping.



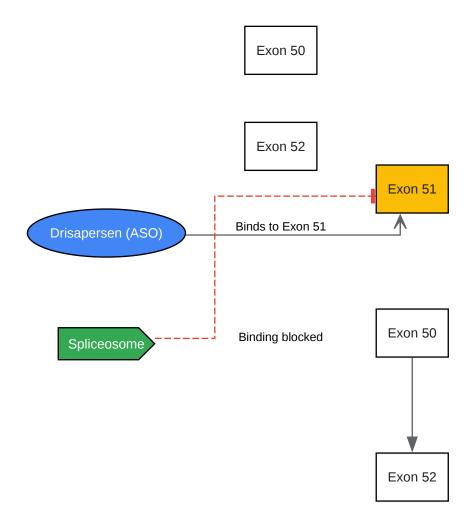
Table 2: In Vitro Efficacy of **Drisapersen** in Human Muscle Cells

Cell Model	Drisapersen Concentration	Key Findings	Reference(s)
Differentiated human skeletal muscle cells	100 nM	Induced exon 51 skipping in 50% of transcripts. Corrected mRNA was detectable for up to 10 days.	[2]

Signaling Pathway and Experimental Workflows Mechanism of Drisapersen-Induced Exon Skipping

Drisapersen functions by sterically hindering the binding of splicing factors to the target exon on the pre-mRNA, leading to its exclusion from the final mRNA.





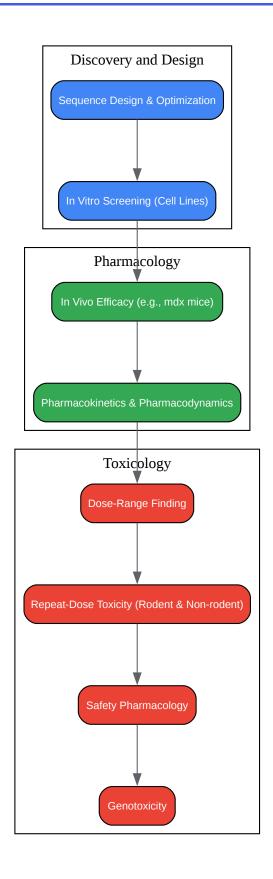
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Drisapersen-mediated exon 51 skipping.

General Workflow for Preclinical Evaluation of Antisense Oligonucleotides

The preclinical development of antisense oligonucleotides like **Drisapersen** follows a structured workflow to assess both efficacy and safety.





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Preclinical evaluation workflow for ASOs.



Preclinical Toxicology

The toxicological profile of **Drisapersen** was characterized through a series of in vitro and in vivo studies, consistent with the regulatory expectations for antisense oligonucleotides.

Key Toxicological Findings

Preclinical and clinical studies identified several key areas of toxicological concern for **Drisapersen**.

Table 3: Summary of Key Preclinical and Clinically-Informed Toxicological Findings for **Drisapersen**

Finding	Species/Model	Details	Reference(s)
Renal Toxicity	Non-human primates (inferred from clinical data)	Subclinical proteinuria and increased urinary α1-microglobulin were observed. This is a known class effect for some phosphorothioate oligonucleotides.	[5][6]
Injection Site Reactions	Non-ambulant DMD subjects (clinical data)	A high percentage of injection site reactions were reported, with increasing proportions at higher doses.	[7]
Inflammatory Response	Non-ambulant DMD subjects (clinical data)	Pyrexia and transient elevations in inflammatory parameters were observed at a 9 mg/kg single dose.	[8]



Note: Specific quantitative data from non-human primate toxicology studies are not publicly available in detail. The findings are largely inferred from clinical trial safety data, which are guided by preclinical observations.

Experimental ProtocolsIn Vivo Efficacy Study in mdx Mice

Objective: To assess the ability of **Drisapersen** to induce exon skipping, restore dystrophin expression, and improve muscle function in a DMD mouse model.

Protocol:

- Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and wild-type C57BL/10SnJ controls.
- Acclimatization: Animals are acclimatized for at least one week prior to the start of the study.
- Dosing:
 - Route: Subcutaneous (SC) or intramuscular (IM) injection.
 - Dose: Varies by study, for example, 200 mg/kg/week SC for chronic studies.
 - Vehicle: Saline.

Outcome Measures:

- Exon Skipping Analysis: Total RNA is isolated from muscle tissue (e.g., tibialis anterior, quadriceps) and subjected to reverse transcription-polymerase chain reaction (RT-PCR) to detect the exon-skipped transcript.
- Dystrophin Protein Analysis: Muscle tissue is sectioned and stained with anti-dystrophin antibodies for immunofluorescence analysis. Western blotting is used to quantify the amount of restored dystrophin.
- Functional Assessment: Muscle function is assessed using methods such as the rotarod test for motor coordination and balance, and grip strength tests.



- Biomarker Analysis: Serum creatine kinase (CK) levels are measured as an indicator of muscle damage.
- Data Analysis: Statistical analysis is performed to compare treatment groups to placebo/control groups.

In Vitro Exon Skipping Assay

Objective: To determine the efficiency of **Drisapersen** in inducing exon 51 skipping in cultured human muscle cells.

Protocol:

- Cell Culture: Primary human myoblasts from DMD patients with mutations amenable to exon
 51 skipping are cultured and differentiated into myotubes.
- Transfection: Drisapersen is introduced into the myotubes using a suitable transfection reagent or through gymnosis (uptake without a transfection agent). A range of concentrations (e.g., 10-500 nM) is typically tested.
- Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for oligonucleotide uptake and action.
- RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and RT-PCR is performed using primers that flank exon 51 of the dystrophin gene.
- Analysis of Splicing Products: The PCR products are analyzed by gel electrophoresis or a
 more quantitative method like digital droplet PCR (ddPCR) to determine the relative
 abundance of the full-length and exon-skipped transcripts. The percentage of exon skipping
 is calculated.

Repeat-Dose Toxicology Study in Non-Human Primates (General Protocol)

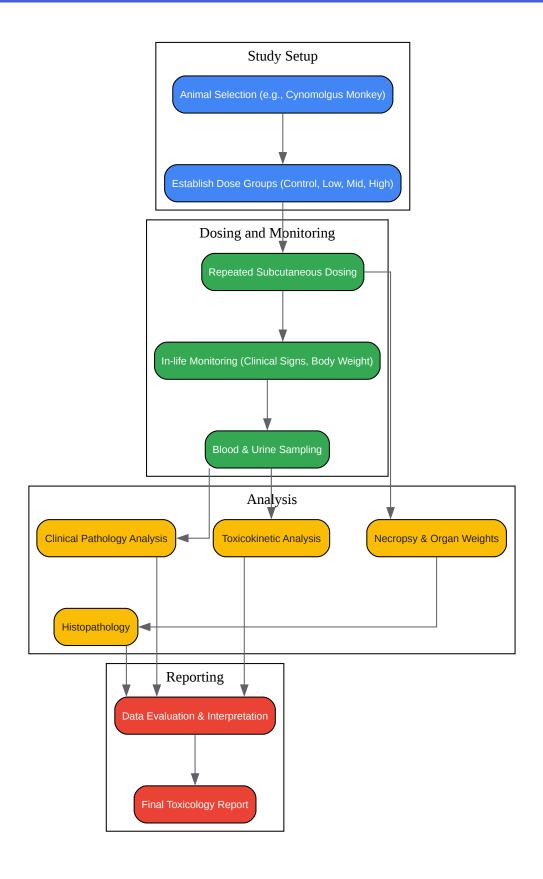
Objective: To evaluate the safety and tolerability of **Drisapersen** following repeated administration in a non-human primate species (e.g., cynomolgus monkeys).

Protocol:



- Animal Model: Sexually mature cynomolgus monkeys.
- Dose Groups: Typically includes a vehicle control group and multiple dose levels of Drisapersen.
- Administration: Subcutaneous injection, often once weekly, for a duration of several weeks to months (e.g., 13 or 39 weeks).
- · Monitoring:
 - Clinical Observations: Daily checks for general health, behavior, and any signs of toxicity.
 - Body Weight and Food Consumption: Measured regularly.
 - Ophthalmology and Electrocardiography (ECG): Performed at baseline and at the end of the study.
 - Clinical Pathology: Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, coagulation, and urinalysis.
- Toxicokinetics: Plasma concentrations of **Drisapersen** are measured to assess exposure.
- Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.





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Workflow for a repeat-dose toxicology study.



Conclusion

The preclinical evaluation of **Drisapersen** provided a solid foundation for its mechanism of action, demonstrating dose-dependent exon 51 skipping and dystrophin restoration in relevant animal and cell-based models. The toxicological assessment, while ultimately contributing to the cessation of its clinical development, followed established protocols for antisense oligonucleotides, identifying key areas of concern such as renal effects and injection site reactions. The data and methodologies from the preclinical development of **Drisapersen** have been invaluable in informing the ongoing development of next-generation antisense oligonucleotides for Duchenne muscular dystrophy and other genetic disorders.

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